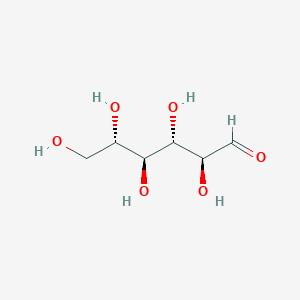

L-Allose

Übersicht

Beschreibung

L-Allose is a rare aldohexose monosaccharide, which is an epimer of D-glucose at the C-3 position It is a naturally occurring sugar but is found in very small quantities in nature

Wissenschaftliche Forschungsanwendungen

L-Allose has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its effects on cellular processes and metabolism.

Wirkmechanismus

Target of Action

L-Allose primarily targets enzymes such as L-rhamnose isomerase , ribose-5-phosphate isomerase , and galactose-6-phosphate isomerase . These enzymes play a crucial role in the microbial metabolism of this compound .

Mode of Action

This compound interacts with its target enzymes, catalyzing the reversible reactions such as L-ribose ↔ L-ribulose, this compound ↔ L-psicose, and D-talose ↔ D-tagatose . The interaction of this compound with these enzymes leads to changes in the metabolic pathways, resulting in the production of various rare sugars .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of various rare sugars. This compound is produced from D-psicose using D-allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes catalyze the isomerization between different sugars, affecting the metabolic pathways and their downstream effects .

Pharmacokinetics

It’s known that this compound is soluble in water and insoluble in alcohol . This solubility profile may impact its bioavailability, but more research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its pharmaceutical activities. This compound has been associated with various beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities . For instance, D-Allose exerts its effects via reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the activity of L-rhamnose isomerase, a key enzyme in the metabolism of this compound, can be influenced by pH and temperature . The enzyme exhibits substantial activity in a broad spectrum of pH (6.0 to 9.0) and temperature (70 to 80 °C) ranges . Moreover, it’s excessively heat stable, displaying a half-life of about 12 days and 5 days at 65 °C and 70 °C, respectively .

Biochemische Analyse

Biochemical Properties

L-Allose is involved in various biochemical reactions. It interacts with enzymes such as L-Arabinose Isomerase , which catalyzes the isomerization of L-rhamnose to L-rhamnulose . The nature of these interactions involves the conversion of one sugar form to another, contributing to the metabolism of sugars .

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, it can influence enzyme activity, such as the activation or inhibition of L-Arabinose Isomerase . These interactions can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can change over time, potentially due to the stability and degradation of the compound .

Metabolic Pathways

This compound is involved in the metabolism of sugars. It interacts with enzymes such as L-Arabinose Isomerase, which is involved in the isomerization of L-rhamnose to L-rhamnulose . This suggests that this compound may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Allose can be synthesized from L-psicose through the action of L-ribose isomerase. The conversion reaction typically involves a reaction mixture containing 10% L-psicose and immobilized L-ribose isomerase at 40°C. The yield of this compound at equilibrium is approximately 35% .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods using microorganisms and their enzymes. For instance, L-ribose isomerase from Cellulomonas parahominis MB426 can be used to convert L-psicose to this compound. The enzyme is immobilized on DIAION HPA25L resin and can be reused multiple times without significant loss of activity .

Analyse Chemischer Reaktionen

Types of Reactions: L-Allose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as nitric acid to produce aldonic acids.

Reduction: Reduction of this compound can be achieved using sodium borohydride to produce alditols.

Isomerization: this compound can be isomerized to other sugars using specific enzymes like L-ribose isomerase.

Major Products:

Oxidation: Produces L-allonic acid.

Reduction: Produces L-allitol.

Isomerization: Can produce L-psicose and other related sugars.

Vergleich Mit ähnlichen Verbindungen

L-Allose is one of the sixteen possible stereoisomers of aldohexoses. Similar compounds include:

D-Allose: An epimer of this compound.

D-Glucose: A common aldohexose with different stereochemistry.

D-Mannose: Another aldohexose with distinct biological functions.

D-Galactose: Widely found in nature and has different applications.

Uniqueness: this compound is unique due to its rare occurrence and specific biological activities, such as its potential use as an anti-cancer agent and its low caloric value, making it suitable for use in low-calorie sweeteners .

Biologische Aktivität

L-Allose is a rare sugar, specifically a C-3 epimer of D-glucose, which has garnered attention for its potential biological activities. This monosaccharide has been studied for its effects on various biological processes, including anti-proliferative activity against cancer cells, metabolic regulation, and potential therapeutic applications in conditions such as diabetes and obesity.

Anti-Proliferative Effects

Research has demonstrated that this compound exhibits significant anti-proliferative effects on certain cancer cell lines. A study evaluated the anti-proliferative activity of various rare aldohexoses, including this compound, against human leukemia (MOLT-4F) and prostate cancer (DU-145) cell lines. The findings indicated that this compound could inhibit cell growth effectively at concentrations of 5 mM and 20 mM, with a notable reduction in cell viability observed in treated groups compared to controls .

Table 1: Anti-Proliferative Activity of Rare Aldohexoses

| Sugar Type | Concentration (mM) | Cell Line | % Cell Growth Inhibition |

|---|---|---|---|

| This compound | 5 | DU-145 | 46% |

| This compound | 20 | DU-145 | Significant inhibition |

| D-Allose | 5 | DU-145 | 60% |

| D-Idose | 5 | DU-145 | 77% |

The mechanism behind the anti-proliferative effects of this compound is believed to be linked to its ability to interfere with glucose metabolism in cancer cells. Unlike conventional chemotherapeutic agents, which can be cytotoxic to normal cells, this compound selectively targets cancerous cells by modulating their glucose uptake pathways. This unique property positions this compound as a potential "seed" compound for developing novel anticancer therapies .

Metabolic Effects

This compound has also been implicated in metabolic regulation. Its structural similarity to glucose allows it to engage with glucose transporters, potentially affecting insulin sensitivity and glucose homeostasis. This characteristic suggests that this compound may have applications in managing diabetes and metabolic syndrome. Studies have indicated that rare sugars like this compound can improve insulin sensitivity and reduce blood sugar levels in animal models .

Antioxidant Properties

Emerging research indicates that this compound may possess antioxidant properties, contributing to its biological activity. Antioxidants are crucial for combating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. The ability of this compound to modulate oxidative stress responses could enhance its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cancer Cell Studies : Research indicated that treatment with this compound led to a significant reduction in cell viability among various cancer cell lines. The study highlighted the need for further exploration into the specific pathways affected by this compound treatment.

- Metabolic Regulation : Animal studies demonstrated that administration of this compound resulted in improved glucose tolerance and insulin sensitivity, suggesting potential benefits for individuals with type 2 diabetes.

- Antioxidant Activity : Investigations into the antioxidant capacity of this compound revealed that it could reduce reactive oxygen species (ROS) levels in vitro, indicating its potential role in protecting cells from oxidative damage.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-MOJAZDJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-11-2 | |

| Record name | L-Allose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Allose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-allose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.